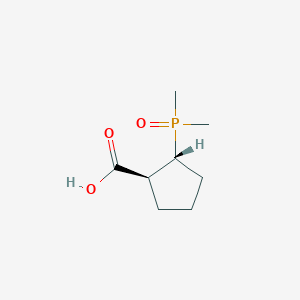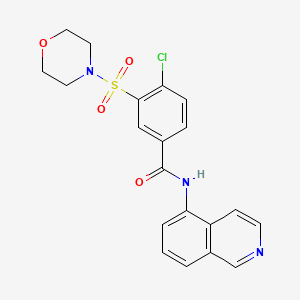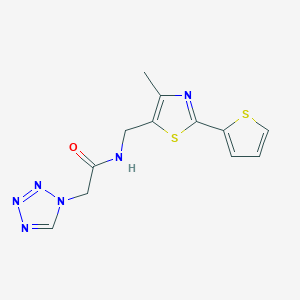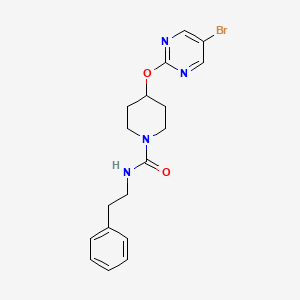
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized by stirring syringic acid in acetic anhydride at 120 °C for 2 hours. The precipitates were then filtered and dried. The dry precipitates were stirred and refluxed in thionyl chloride at 80 °C for 6 hours under anhydrous conditions. The solvent was then removed under reduced pressure to obtain the raw product. The raw product was then reacted with sulfamonome- thoxine and pyridine in THF at 0 °C for 2 hours and then at room temperature for 24 hours. The reaction solution was then diluted with water to obtain precipitates after pumping filtration. The product was redissolved in a mixed solution of THF and methanol and then left for evaporating at room temperature .Molecular Structure Analysis
The molecular structure of a similar compound, “2,6-dimethoxy-4-((4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate”, has been reported . The crystal structure was determined to be triclinic, with a = 8.730(1) Å, b = 9.730(1) Å, c = 14.220(2) Å, α = 97.970(2)°, β = 92.606(2)°, γ = 100.195(2)°, V = 1174.3 Å^3, Z = 2 .Scientific Research Applications
PET Imaging Agent Development
One application involves the synthesis of carbon-11 labeled naphthalene-sulfonamides, including variants like N-(4-(N-(4-[(11)C]methoxyphenyl)sulfamoyl)naphthalene-1-yl)benzamide, for positron emission tomography (PET) imaging of human CCR8. These compounds were synthesized via O-[(11)C]methylation or N-[(11)C]methylation, showcasing their potential as PET agents for imaging specific human receptors, contributing significantly to diagnostic imaging in medical research (Wang et al., 2008).
Synthetic Methodology Advancement
Research on the synthesis of complex heterocycles reveals the compound's relevance in advancing synthetic methodologies. For instance, novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the compound's role in facilitating the development of new synthetic routes for heterocyclic compounds. This contributes to the broader field of pharmaceutical chemistry by providing pathways to synthesize compounds with potential antibacterial, fungicidal, and receptor antagonist activities (Osyanin et al., 2014).
Anticancer Research
In anticancer research, derivatives of naphthoquinones, including phenylaminosulfanyl-1,4-naphthoquinone derivatives, were synthesized and evaluated against human cancer cell lines. These studies demonstrate the compound's utility in the development of new anticancer agents, highlighting its role in identifying potential treatments for various cancer types (Ravichandiran et al., 2019).
Receptor Antagonist Development
The compound also finds application in the development of receptor antagonists. For example, its derivatives have been evaluated as potent and selective antagonists of the alpha(v)beta(3) receptor, showcasing the compound's potential in the prevention and treatment of diseases such as osteoporosis. This research underlines the compound's applicability in drug discovery and development, particularly in targeting specific disease mechanisms (Hutchinson et al., 2003).
Sigma Receptor Binding Studies
Furthermore, studies on sigma receptor binding have utilized derivatives of the compound to explore selective binding and activity at sigma(1) receptors. This research contributes to our understanding of receptor-ligand interactions and the development of potential therapeutic agents targeting specific receptor subtypes (Berardi et al., 2005).
properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-30-21-13-20(23-14-24-21)26-31(28,29)19-10-8-18(9-11-19)25-22(27)17-7-6-15-4-2-3-5-16(15)12-17/h2-14H,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJAYXOPGYJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea](/img/structure/B2633626.png)

![2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2633628.png)
![2-{4-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2633630.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2633632.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2633633.png)


![1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2633639.png)


